Fak-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H31ClN8O3 |

|---|---|

Molecular Weight |

563.0 g/mol |

IUPAC Name |

2-[[5-chloro-2-[4-[4-[(2R)-2-(prop-2-enoylamino)propanoyl]piperazin-1-yl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide |

InChI |

InChI=1S/C28H31ClN8O3/c1-4-24(38)32-18(2)27(40)37-15-13-36(14-16-37)20-11-9-19(10-12-20)33-28-31-17-22(29)25(35-28)34-23-8-6-5-7-21(23)26(39)30-3/h4-12,17-18H,1,13-16H2,2-3H3,(H,30,39)(H,32,38)(H2,31,33,34,35)/t18-/m1/s1 |

InChI Key |

SQMGCXJZSMCVHC-GOSISDBHSA-N |

Isomeric SMILES |

C[C@H](C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)NC(=O)C=C |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Fak-IN-2: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action for Fak-IN-2, a potent and orally active inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is frequently overexpressed and activated in various advanced-stage solid cancers, playing a pivotal role in tumor progression and metastasis.[1][2] Its multifaceted functions in controlling cell motility, survival, proliferation, and gene expression make it a compelling target for anticancer therapy.[1][3] this compound has demonstrated significant anti-cancer activity by disrupting these FAK-mediated oncogenic processes.

Core Mechanism of Action: Covalent Inhibition of FAK Autophosphorylation

This compound functions as a potent, covalent inhibitor of Focal Adhesion Kinase.[4] The primary mechanism involves the direct inhibition of FAK's autophosphorylation at its main activation site, Tyrosine 397 (Y397).[4][5] This autophosphorylation event is a critical step for FAK activation, as the phosphorylated Y397 site serves as a high-affinity binding location for the SH2 domains of Src family kinases and other signaling proteins like PI3K.[5] By covalently binding to FAK, this compound effectively prevents this initial activation step, leading to a cascade of downstream inhibitory effects.[4]

Disruption of Key Oncogenic Signaling Pathways

Inhibition of FAK autophosphorylation by this compound leads to the suppression of multiple downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[4][6]

-

PI3K/Akt Pathway: Activated FAK recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt.[1][6] This pathway is a major driver of cell survival and proliferation, and its inhibition by this compound contributes to the induction of apoptosis.[1][4]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: FAK signaling is closely linked with the activation of the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, invasion, and metastasis.[6] this compound treatment has been shown to inhibit the phosphorylation of downstream proteins in this cascade.[4]

-

p53 Regulation: FAK can act as a scaffold in the nucleus, promoting the degradation of the p53 tumor suppressor protein in a kinase-independent manner.[1][2][7] While this compound is a kinase inhibitor, the overall disruption of FAK signaling can influence p53 levels, contributing to cell cycle arrest and apoptosis.[1][7]

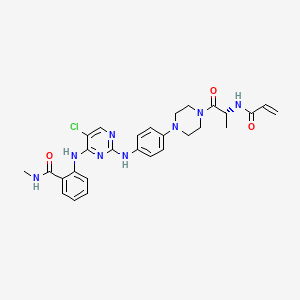

The following diagram illustrates the central mechanism of this compound.

Cellular Consequences of FAK Inhibition

The disruption of FAK-mediated signaling by this compound manifests in several key anti-cancer cellular outcomes:

-

Induction of Apoptosis and Cell Cycle Arrest: this compound treatment induces programmed cell death (apoptosis) and causes a strong arrest of the cell cycle at the G2/M phase.[4]

-

Inhibition of Proliferation and Clonogenicity: The compound demonstrates high anti-proliferative activity against various cancer cell lines and significantly inhibits the ability of cancer cells to form colonies.[4]

-

Suppression of Cell Migration and Invasion: By inhibiting a key regulator of cell movement, this compound effectively inhibits the migration and invasion of tumor cells in a dose-dependent manner.[4][8]

Quantitative Data Summary

The potency of this compound has been quantified across enzymatic and cellular assays. The following table summarizes key inhibitory concentrations.

| Parameter | Value | Target / Cell Line | Description | Reference |

| IC50 | 35 nM | FAK (enzymatic) | 50% inhibitory concentration against FAK autophosphorylation in an in vitro kinase assay. | [4] |

| Effective Conc. | 0-5 µM | Various Cancer Cell Lines | Concentration range demonstrating high anti-proliferation activities over 72 hours. | [4] |

| Effective Conc. | 0-30 nM | HCT-116 | Concentration range affecting clone formation over 14 days. | [4] |

| Effective Conc. | 10-500 nM | HCT-116 | Concentration range significantly inhibiting cell migration at 24 and 48 hours. | [4] |

| Effective Conc. | 0.01-1 µM | HCT-116 | Concentration range inducing G2/M cell cycle arrest and apoptosis at 24 or 48 hours. | [4] |

Key Experimental Protocols

The following protocols describe standard methodologies used to characterize the mechanism of action of this compound.

In Vitro FAK Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on FAK autophosphorylation.

-

Methodology:

-

Recombinant FAK protein is incubated in a kinase reaction buffer containing ATP and the test compound (this compound) at various concentrations.

-

The reaction is initiated and allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is terminated by adding SDS-PAGE loading buffer.

-

Proteins are separated by SDS-PAGE, and the level of phosphorylated FAK (p-FAK Y397) is detected by autoradiography (using γ-32P-ATP) or by Western blot using a phospho-specific antibody.[5]

-

The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.[5]

-

Cell Viability and Proliferation Assay

-

Objective: To measure the effect of this compound on the viability and growth of cancer cells.

-

Methodology (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).[4]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at ~570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

-

Western Blot Analysis

-

Objective: To assess the phosphorylation status of FAK and its downstream signaling proteins in treated cells.

-

Methodology:

-

Cancer cells are treated with this compound (e.g., 0.001-10 µM for 4-24 hours).[4]

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-FAK (Y397), total FAK, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

The membrane is then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Apoptosis and Cell Cycle Analysis

-

Objective: To quantify the induction of apoptosis and cell cycle arrest by this compound.

-

Methodology (Flow Cytometry):

-

Cells are treated with this compound for 24 or 48 hours.[4]

-

For Apoptosis: Cells are harvested, washed, and resuspended in Annexin V binding buffer. They are then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) before analysis by flow cytometry.

-

For Cell Cycle: Cells are harvested, fixed in cold 70% ethanol, and then stained with a solution containing PI and RNase A. The DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Cell Migration Assay (Transwell Assay)

-

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

-

Methodology:

-

Transwell inserts (e.g., 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

-

Cancer cells, pre-treated with various concentrations of this compound, are seeded into the upper chamber in serum-free media.

-

The plate is incubated for a period (e.g., 24-48 hours) to allow for cell migration through the porous membrane.[4]

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Migrated cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

-

The following diagram outlines a typical experimental workflow for evaluating this compound.

FAK's Dual Role and Therapeutic Targeting

It is important for drug development professionals to recognize that FAK possesses both kinase-dependent and kinase-independent (scaffolding) functions.[1][2] In its scaffolding role, particularly within the nucleus, FAK can regulate gene expression and promote p53 degradation.[1][7] While kinase inhibitors like this compound are effective at blocking catalytic activity, they may not abrogate these scaffolding functions. This has led to the development of alternative strategies, such as PROTACs (PROteolysis TArgeting Chimeras), which induce the complete degradation of the FAK protein, thereby eliminating both of its oncogenic functions.[9]

The diagram below illustrates this dual-function concept.

References

- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear FAK promotes cell proliferation and survival through FERM-enhanced p53 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of focal adhesion kinase in tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Signaling of Fak-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes, including survival, proliferation, migration, and adhesion.[1] Its overexpression and hyperactivity are hallmarks of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] Fak-IN-2 is a potent and orally active covalent inhibitor of FAK.[3] This technical guide provides an in-depth exploration of the downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

This compound exerts its anticancer activity by covalently binding to FAK and inhibiting its autophosphorylation, a critical step for its activation.[3] This inhibition leads to a cascade of downstream effects, including the suppression of tumor cell proliferation and migration, and the induction of apoptosis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Lines | Conditions | Reference |

| IC50 (FAK) | 35 nM | - | In vitro kinase assay | [3] |

| Anti-proliferative Activity | Dose-dependent | HCT-116 | 0-5 µM; 72 hours | [3] |

| Clone Formation Inhibition | Dose-dependent | HCT-116 | 0-30 nM; 14 days | [3] |

| Migration Inhibition | Significant at 10-500 nM | HCT116 | 24 and 48 hours | [3] |

| Cell Cycle Arrest | G2/M phase | - | 0.01-1 µM; 24 or 48 hours | [3] |

| Apoptosis Induction | Dose-dependent | - | 0.01-1 µM; 24 or 48 hours | [3] |

Core Signaling Pathways Modulated by this compound

As a direct inhibitor of FAK autophosphorylation, this compound disrupts the recruitment and activation of numerous downstream signaling molecules. The primary consequence is the abrogation of the FAK/Src signaling complex, which acts as a central nexus for multiple pathways.[4]

The FAK/Src-p130Cas-Rac Pathway

One of the most well-characterized downstream pathways of FAK involves its interaction with the Src family kinases.[4] Upon FAK autophosphorylation at Tyr397, Src is recruited, leading to the formation of a dual kinase complex.[4][5] This complex then phosphorylates various substrates, including p130Cas.[4] Phosphorylated p130Cas recruits the adaptor protein Crk, which in turn activates DOCK180, a guanine nucleotide exchange factor for Rac.[4] The activation of Rac is a critical driver of lamellipodia formation and cell migration.[4] By inhibiting FAK autophosphorylation, this compound is expected to block this entire cascade, leading to reduced cell motility.[3]

The PI3K/Akt Survival Pathway

FAK also plays a crucial role in promoting cell survival by activating the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[6] The p85 subunit of PI3K can bind to the phosphorylated Tyr397 of FAK, leading to the activation of PI3K and subsequent production of PIP3.[7] This lipid second messenger recruits and activates Akt, a serine/threonine kinase that phosphorylates a multitude of substrates to inhibit apoptosis and promote cell survival.[2] Inhibition of FAK by this compound is therefore anticipated to suppress this pro-survival signaling, contributing to the observed induction of apoptosis.[3]

The Grb2-Ras-ERK Proliferation Pathway

FAK can also contribute to cell proliferation by activating the Ras-ERK pathway. Phosphorylation of FAK at Tyr925 by Src creates a binding site for the SH2 domain of the adaptor protein Grb2.[5] Grb2, in complex with Sos, is then recruited to the membrane, where it can activate Ras.[8] Activated Ras initiates the MAP kinase cascade, leading to the phosphorylation and activation of ERK, which in turn translocates to the nucleus to regulate the expression of genes involved in cell proliferation, such as cyclin D1.[7][8] this compound's inhibition of the FAK/Src complex would disrupt this pathway, providing a mechanism for its anti-proliferative effects and G2/M cell cycle arrest.[3]

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the downstream signaling of FAK inhibitors like this compound.

Western Blotting for Phosphoprotein Analysis

Objective: To determine the effect of this compound on the phosphorylation status of FAK and its downstream targets.

-

Cell Culture and Treatment: Plate cells (e.g., HCT-116) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FAK (Y397), total FAK, p-Akt, total Akt, p-ERK, total ERK, etc., overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

Cell Migration (Wound Healing) Assay

Objective: To assess the effect of this compound on cell migration.

-

Cell Seeding: Plate cells in a 6-well plate and grow to confluency.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound or vehicle control.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

References

- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Focal Adhesion Kinase Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of FAK Inhibitors: A Technical Guide

Introduction to FAK Inhibition in Oncology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[1] Its involvement in cell proliferation, survival, migration, and angiogenesis has established it as a compelling target in oncology.[2][3] Overexpression and activation of FAK are frequently observed in various advanced-stage solid tumors and are often correlated with poor prognosis.[1][3] Small molecule inhibitors of FAK, such as BI 853520, are being investigated for their potential to disrupt tumor growth and metastasis.[2][4]

BI 853520 is a potent and highly selective ATP-competitive FAK inhibitor.[2] Preclinical studies have demonstrated its ability to inhibit FAK autophosphorylation and suppress tumor growth in various cancer models.[4][5] This guide provides an in-depth overview of the in vivo efficacy of BI 853520 in mouse models, detailing experimental protocols, quantitative outcomes, and the underlying signaling pathways.

Quantitative In Vivo Efficacy Data

The in vivo antitumor activity of BI 853520 has been evaluated in various xenograft models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy of BI 853520 in an Ovarian Cancer Xenograft Model

| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| SKOV3 | Nude Mice | BI 853520 (25 mg/kg) | Oral, daily | Significant reduction in tumor growth | [4] |

| SKOV3 | Nude Mice | Paclitaxel + BI 853520 (25 mg/kg) | Oral, daily | Enhanced tumor growth inhibition compared to single agents | [4] |

Table 2: Pharmacokinetic Profile of BI 853520 in Mice

| Parameter | Value | Reference |

| Half-life | Long | [5] |

| Volume of Distribution | High | [5] |

| Oral Bioavailability | High | [5] |

Note: Specific numerical values for pharmacokinetic parameters were not detailed in the provided search results, but were described qualitatively.

Detailed Experimental Protocols

This section outlines the methodologies employed in the in vivo evaluation of BI 853520.

Ovarian Cancer Xenograft Model

-

Cell Line and Culture: Human ovarian cancer cell lines (e.g., SKOV3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Implantation: A suspension of 1 x 10⁶ SKOV3 cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured every 3-4 days using calipers and calculated using the formula: (length x width²) / 2.

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. BI 853520 is administered orally, typically daily, at a specified dose (e.g., 25 mg/kg). The vehicle control group receives the same volume of the formulation vehicle.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as Western blotting and immunohistochemistry.[4]

Western Blot Analysis of Tumor Tissue

-

Protein Extraction: Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-FAK (Y397), total FAK, p-AKT, total AKT, p-mTOR, total mTOR).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BI 853520 and the experimental workflow for in vivo studies.

FAK Signaling Pathway and Inhibition by BI 853520

Caption: FAK signaling pathway and the inhibitory action of BI 853520.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow of a typical in vivo xenograft study for a FAK inhibitor.

Conclusion

The in vivo data for the representative FAK inhibitor, BI 853520, demonstrates its potential as an anticancer agent, particularly in ovarian cancer models.[4] The inhibitor effectively suppresses tumor growth, both as a monotherapy and in combination with standard chemotherapy, by targeting the FAK signaling pathway.[4] The detailed protocols and workflows provided in this guide offer a framework for the preclinical evaluation of FAK inhibitors. Further research is warranted to explore the full therapeutic potential of FAK inhibition across a broader range of malignancies.

References

- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies [mdpi.com]

- 4. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Fak-IN-2 in Overcoming Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. A growing body of evidence implicates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, as a critical mediator of both intrinsic and acquired resistance to a wide range of anti-cancer therapies.[1][2] FAK is a central signaling hub that integrates cues from the tumor microenvironment, including signals from integrins and receptor tyrosine kinases (RTKs), to regulate cell survival, proliferation, migration, and invasion.[3][4][5] Its overexpression and activation are frequently observed in various cancers and are associated with poor prognosis.[6][7]

This technical guide explores the potential of Fak-IN-2, a FAK inhibitor, in overcoming therapeutic resistance. While specific public data on this compound is limited, this document will draw upon the extensive research on other FAK inhibitors to elucidate the mechanisms by which targeting FAK can re-sensitize cancer cells to chemotherapy and targeted agents. We will delve into the core signaling pathways, provide quantitative data for various FAK inhibitors, detail relevant experimental protocols, and present visual workflows to support further research and development in this promising area.

Quantitative Data: Potency of FAK Inhibitors in Cancer Cell Lines

The efficacy of FAK inhibitors has been evaluated across a range of cancer cell lines, including those known to be resistant to standard therapies. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The following table summarizes the IC50 values for several FAK inhibitors, providing a comparative landscape of their activity.

| FAK Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| This compound Analog (6a) | AsPC-1 (Pancreatic) | 1.03 | [8] |

| This compound Analog (6b) | AsPC-1 (Pancreatic) | 3.05 | [8] |

| TAE226 | Ovarian Cancer Cells | 6.79 | [3] |

| PF-562271 | Not Specified | - | [3] |

| VS-6063 (Defactinib) | Pancreatic Neuroendocrine Tumors | - | [3] |

| Compound 22 | U-87MG (Glioblastoma) | 160 | [8] |

| Compound 22 | A-549 (Lung) | 270 | [8] |

| Compound 22 | MDA-MB-231 (Breast) | 190 | [8] |

| Derivative 15 | FAK Enzymatic Assay | 5.9 | [8] |

Core Signaling Pathways in FAK-Mediated Drug Resistance

FAK promotes drug resistance through its intricate involvement in multiple signaling cascades. Inhibition of FAK can disrupt these survival pathways, thereby restoring sensitivity to anti-cancer drugs.

PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. FAK activation leads to the recruitment and activation of PI3K, which in turn activates Akt.[7] Activated Akt then phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression.[5] By blocking FAK, this compound can attenuate PI3K/Akt signaling, thereby lowering the threshold for apoptosis induced by chemotherapeutic agents.

Caption: FAK activation by the extracellular matrix stimulates the PI3K/Akt survival pathway.

MEK/ERK Proliferation Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is another critical cascade that promotes cell proliferation and survival. FAK can activate this pathway through multiple mechanisms, including via Src-family kinases and Grb2/Sos complexes.[7] In some cancers, resistance to targeted therapies like BRAF inhibitors is mediated by the reactivation of the MEK/ERK pathway through FAK signaling.[9] Combining a FAK inhibitor like this compound with a MEK or BRAF inhibitor can therefore be a synergistic strategy to overcome resistance.[10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ed.ac.uk [research.ed.ac.uk]

Methodological & Application

Application Notes: Fak-IN-2 for In Vitro Cell Culture

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction mediated by integrins and growth factor receptors.[1][2] FAK is a key regulator of fundamental cellular processes including cell adhesion, migration, proliferation, and survival.[3][4] In many types of cancer, FAK is overexpressed and activated, which is often correlated with cancer progression, metastasis, and poorer clinical prognosis.[3][5] This makes FAK a significant therapeutic target in oncology.[3]

Fak-IN-2 is a potent, orally active, and covalent inhibitor of Focal Adhesion Kinase.[6] It targets the kinase activity of FAK, preventing its autophosphorylation at Tyrosine-397 (Y397), a critical step for its activation.[6][7] By inhibiting FAK, this compound effectively blocks downstream signaling pathways, leading to reduced tumor cell proliferation, migration, and invasion, while also inducing cell cycle arrest and apoptosis.[6] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to study its anti-cancer effects.

Mechanism of Action

This compound covalently binds to FAK, inhibiting its kinase activity. This prevents the autophosphorylation of FAK at Y397, which is the binding site for Src family kinases.[6][8] The subsequent recruitment and activation of Src are blocked, disrupting the formation of the FAK-Src signaling complex.[1][4] This leads to the downstream inhibition of pathways such as PI3K/Akt and Ras/MAPK, which are critical for cell survival and proliferation.[9][10][11] The inhibition of these pathways ultimately results in decreased cell motility and the induction of apoptosis.[6][12]

Quantitative Data Summary

The efficacy of this compound has been quantified across various in vitro assays. The following table summarizes its inhibitory concentration and the effective concentrations for inducing specific cellular effects.

| Parameter | Value/Range | Cell Line/System | Assay | Reference |

| IC₅₀ | 35 nM | Enzyme Assay | FAK Kinase Activity | [6] |

| Anti-Proliferation | 0 - 5 µM (72 h) | Cancer Cell Lines | Cell Viability | [6] |

| Colony Formation | 0 - 30 nM (14 d) | HCT-116 | Clonogenic Assay | [6] |

| Cell Migration | 10 - 500 nM (24-48 h) | HCT-116 | Migration Assay | [6] |

| Phosphorylation Inhibition | 0.001 - 10 µM (4-24 h) | Cancer Cell Lines | Western Blot | [6] |

| Apoptosis Induction | 0.01 - 1 µM (24-48 h) | Cancer Cell Lines | Apoptosis/Cell Cycle Assay | [6] |

Experimental Protocols

Here we provide detailed protocols for the in vitro application of this compound.

Preparation of this compound Stock Solution

Proper preparation of the inhibitor is critical for experimental reproducibility.

-

Reagents and Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 495.58 g/mol ), add 201.78 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

For experiments, thaw an aliquot and dilute it to the desired final concentration in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.

-

Cell Viability / Proliferation Assay

This protocol determines the effect of this compound on cell proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)[13]

-

96-well tissue culture plates

-

This compound stock solution (10 mM in DMSO)

-

Crystal Violet solution or other viability reagents (e.g., MTT, WST-1)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[13]

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0 µM to 5 µM (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5 µM).[6] Include a vehicle control (DMSO only) at the highest equivalent concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.

-

Incubate the cells for 72 hours at 37°C.[6]

-

Assess cell viability. For Crystal Violet staining:

-

Gently wash cells twice with PBS.

-

Fix the cells with 100% methanol for 5 minutes.

-

Stain with 0.5% Crystal Violet solution for 5-10 minutes.

-

Wash away excess stain with water and allow the plate to dry.[14]

-

Solubilize the stain with 10% acetic acid or methanol and measure the absorbance at 570-590 nm using a plate reader.

-

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Cell Migration (Wound Healing / Scratch) Assay

This assay assesses the effect of this compound on cancer cell migration.[6]

-

Reagents and Materials:

-

Cell line of interest

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

This compound stock solution

-

-

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the monolayer.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with a fresh low-serum medium (e.g., 1% FBS) containing different concentrations of this compound (e.g., 0, 10, 100, 500 nM) or a vehicle control.[6]

-

Place the plate on a microscope stage with an incubator chamber. Capture images of the scratch at time 0.

-

Continue to capture images at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[6]

-

Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

-

Western Blot Analysis of FAK Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on FAK autophosphorylation.[6]

-

Reagents and Materials:

-

Cell line of interest

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK.

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.01-1 µM) for 4 to 24 hours.[6]

-

Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-FAK Y397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total FAK and other proteins of interest as loading controls.

-

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Differential regulation of cell motility and invasion by FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxaliplatin resistance is enhanced by saracatinib via upregulation Wnt-ABCG1 signaling in hepatocellular carcinoma | springermedizin.de [springermedizin.de]

- 14. buckinstitute.org [buckinstitute.org]

Western blot protocol for FAK phosphorylation after Fak-IN-2 treatment

Application Note:

Monitoring FAK-IN-2 Efficacy by Western Blot Analysis of FAK Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Application: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction by integrins and growth factor receptors. Its activation, marked by autophosphorylation at Tyrosine 397 (Tyr397), initiates a cascade of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are pivotal in cell proliferation, survival, and migration.[1][2][3] Dysregulation of FAK is commonly observed in various cancers, making it a prime target for therapeutic intervention.[4][5]

This compound is a potent, covalent inhibitor of FAK that specifically targets its kinase activity, preventing autophosphorylation.[6] This application note provides a detailed protocol for utilizing Western blot to quantify the inhibition of FAK phosphorylation at Tyr397 in cultured cells following treatment with this compound. This method is essential for determining the inhibitor's cellular potency (IC50) and optimizing treatment conditions in preclinical drug development.

FAK Signaling and Inhibition by this compound

The following diagram illustrates the canonical FAK signaling pathway. Upon integrin engagement with the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397. This event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex phosphorylates numerous downstream targets, activating pathways that drive oncogenic processes. This compound directly inhibits the kinase domain of FAK, preventing this initial autophosphorylation step and blocking all subsequent downstream signaling.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall workflow for assessing FAK phosphorylation via Western blot is a multi-step process that requires careful execution to ensure the preservation of protein phosphorylation states and to obtain reliable, quantifiable data.

Caption: Workflow for Western blot analysis of FAK phosphorylation.

Detailed Experimental Protocol

This protocol is optimized for a dose-response experiment using a human cancer cell line (e.g., HCT116, Panc-1) grown in a 6-well plate format.

Part 1: Cell Culture and Treatment

-

Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in appropriate media and conditions.

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create serial dilutions in culture media to achieve final concentrations for treatment. A suggested range based on its known potency is 0 nM (DMSO vehicle control), 10 nM, 30 nM, 100 nM, 300 nM, and 1000 nM.[6]

-

Treatment: Aspirate the old media from the cells and replace it with media containing the different concentrations of this compound. Include a DMSO-only well as a vehicle control.

-

Incubation: Incubate the treated cells for a predetermined time, for example, 4 to 24 hours, at 37°C in a CO2 incubator.[6]

Part 2: Protein Extraction and Quantification

-

Lysis Buffer Preparation: Prepare a fresh batch of RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail immediately before use. Keep on ice.

-

Cell Lysis:

-

Place the 6-well plate on ice and aspirate the media.

-

Wash the cells once with 1 mL of ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (lysate) to a new, pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions.

-

Part 3: SDS-PAGE and Western Blotting

-

Sample Preparation: Dilute an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: After transfer, block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can increase background noise.

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) (e.g., Cell Signaling Technology #3283) diluted in 5% BSA/TBST.[7]

-

Incubation should be performed overnight at 4°C with gentle rocking.

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager.

-

Stripping and Re-probing for Total FAK:

-

To normalize the phospho-protein signal, the membrane should be stripped of the first set of antibodies using a mild stripping buffer.

-

After stripping, re-block the membrane and probe with a primary antibody against total FAK (e.g., Cell Signaling Technology #3285).[7]

-

Repeat the washing, secondary antibody, and detection steps.

-

Data Presentation and Analysis

Quantitative analysis is performed by measuring the band intensity (densitometry) from the Western blot images using software such as ImageJ. The signal for phosphorylated FAK (p-FAK) is normalized to the signal for total FAK for each sample. The results can be presented in a table for clear comparison.

Table 1: Quantified Effect of this compound on FAK Tyr397 Phosphorylation

| This compound Conc. (nM) | p-FAK (Y397) Signal (Arbitrary Units) | Total FAK Signal (Arbitrary Units) | Normalized p-FAK/Total FAK Ratio | % Inhibition (Relative to Control) |

| 0 (Vehicle) | 15,230 | 15,500 | 0.98 | 0% |

| 10 | 11,560 | 15,350 | 0.75 | 23% |

| 30 | 7,890 | 15,610 | 0.51 | 48% |

| 100 | 3,550 | 15,280 | 0.23 | 77% |

| 300 | 1,180 | 15,420 | 0.08 | 92% |

| 1000 | 450 | 15,300 | 0.03 | 97% |

References

- 1. researchgate.net [researchgate.net]

- 2. Cytoskeleton remodeling - FAK signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Cell Migration Assays Using FAK-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process essential for various physiological events, including embryonic development, tissue repair, and immune responses. However, dysregulated cell migration is a hallmark of pathological conditions, most notably cancer metastasis. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell migration.[1][2] It integrates signals from integrins and growth factor receptors to regulate the dynamic processes of cell adhesion, cytoskeletal reorganization, and cell motility.[1][3]

FAK-IN-2 is a potent and selective inhibitor of FAK with an IC50 of 35 nM.[4] It acts by covalently binding to and inhibiting the autophosphorylation of FAK, thereby blocking its downstream signaling cascades. This inhibitory action on FAK makes this compound a valuable tool for studying the role of FAK in cell migration and a potential therapeutic agent for diseases characterized by abnormal cell motility, such as cancer.[4]

These application notes provide detailed protocols for utilizing this compound in two common in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

FAK Signaling Pathway in Cell Migration

Integrin engagement with the extracellular matrix (ECM) triggers the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, leading to the activation of signaling pathways that converge on the regulation of the actin cytoskeleton and the promotion of cell migration.[1][3] Key downstream pathways include the Ras/MAPK pathway and the PI3K/Akt pathway, which influence gene expression and cell survival, and the Rho family of small GTPases (RhoA, Rac1, Cdc42), which are master regulators of cytoskeletal dynamics.[1]

Caption: FAK signaling cascade in cell migration.

Data Presentation: Efficacy of FAK Inhibition on Cell Migration

The following table summarizes representative data on the dose-dependent inhibition of cell migration by FAK inhibitors in various cancer cell lines. While specific quantitative data for this compound is not publicly available in this format, the presented data for other potent FAK inhibitors illustrates the expected efficacy. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

| FAK Inhibitor | Cell Line | Assay Type | Concentration | Incubation Time | % Inhibition of Migration (relative to control) | Reference |

| PF-573228 | Melanoma Cells | Wound Healing | 1 µM | 12 h | ~30-50% | [4] |

| Y15 | EA.hy926 (Endothelial) | Transwell | 50 µM | 24 h | Significant decrease (exact % not stated) | |

| Y15 | HepG2 (Hepatoblastoma) | Transwell | 50 µM | 24 h | Significant decrease (exact % not stated) | |

| PF-562271 | Colorectal Cancer Cells | Spheroid Formation | 5 µM | 24 h | Significant decrease (exact % not stated) | [5] |

| VS-4718 | HCT116 (Colorectal) | Transwell | 1 µM | Not Stated | Significant decrease (exact % not stated) | [6] |

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in two dimensions. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.

Caption: Workflow for the wound healing assay.

Materials:

-

Cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

Sterile multi-well plates (e.g., 12-well or 24-well)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer (80-90%) within 24 hours.

-

Cell Starvation (Optional): Once confluent, you may replace the complete medium with a serum-free or low-serum medium for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, even pressure to ensure a clean, cell-free gap.

-

Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentrations of this compound to the treatment wells. Add medium with the vehicle (DMSO) to the control wells. A suggested starting concentration range for this compound is 10-500 nM.

-

Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x). Mark the specific locations on the plate to ensure the same fields are imaged over time.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Time-Lapse Imaging: Capture images of the same marked fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

-

Data Analysis: Measure the area or the width of the cell-free gap in the images from each time point. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100

Transwell Migration Assay (Boyden Chamber Assay)

The transwell migration assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant. This assay is particularly useful for studying the migration of individual cells.

Caption: Workflow for the transwell migration assay.

Materials:

-

Cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (with chemoattractant, e.g., 10% FBS)

-

Transwell inserts (e.g., 8 µm pore size) for multi-well plates

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Sterile PBS

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Microscope with a camera

Procedure:

-

Prepare Lower Chamber: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the multi-well plate.

-

Rehydrate Inserts: Place the transwell inserts into the wells and allow the membrane to rehydrate for at least 30 minutes in the incubator.

-

Prepare Cell Suspension: Harvest and resuspend cells in serum-free medium. Perform a cell count and adjust the concentration to the desired density (e.g., 1 x 10^5 cells/mL).

-

Treatment: Aliquot the cell suspension and treat with different concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30 minutes) before seeding.

-

Cell Seeding: Remove the rehydration medium from the inserts and seed the treated cell suspension into the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable migration (e.g., 12-24 hours), but before cells start to proliferate.

-

Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

-

Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes at room temperature.

-

Staining: Wash the inserts with PBS and then stain the migrated cells by immersing them in a staining solution for 10-15 minutes.

-

Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.

-

Imaging and Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Focal Adhesion Kinase in cell migration. The wound healing and transwell migration assays are robust and reproducible methods for assessing the impact of this compound on the migratory potential of various cell types. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists in academic and drug development settings to effectively utilize this compound in their studies of cell migration and to explore its therapeutic potential.

References

- 1. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crocetin suppresses the growth and migration in HCT-116 human colorectal cancer cells by activating the p-38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FAK regulates intestinal epithelial cell survival and proliferation during mucosal wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Focal Adhesion Kinase Functions as an Akt Downstream Target in Migration of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apoptosis Assays with FAK Inhibitors in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAK Signaling Pathway in Breast Cancer and Apoptosis

FAK is a central node in signaling pathways initiated by integrins and growth factor receptors.[4] Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[5] The FAK-Src complex then phosphorylates a multitude of downstream targets, activating pro-survival pathways such as the PI3K/AKT and MAPK/ERK pathways.[3][6] These pathways promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Bax) and activating anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[7] FAK inhibition disrupts these survival signals, leading to the activation of the caspase cascade and subsequent apoptosis.[3][8] Disruption of FAK signaling can lead to the activation of caspase-8 and caspase-3, key executioners of apoptosis.[3][8]

Caption: FAK signaling pathway in breast cancer and the mechanism of FAK inhibitors.

Quantitative Data on FAK Inhibitor Activity

The following tables summarize representative quantitative data for various FAK inhibitors in breast cancer cell lines. This data is intended to provide a comparative baseline for the expected efficacy of novel FAK inhibitors like this compound.

Table 1: IC50 Values of FAK Inhibitors in Breast Cancer Cell Lines

| FAK Inhibitor | Breast Cancer Cell Line | Assay Condition | IC50 (µM) | Reference |

| FAK Inhibitor 14 | MDA-MB-231 | 2D Culture | > 10 | [9] |

| FAK Inhibitor 14 | MDA-MB-231 | 3D Culture (in Matrigel) | 0.93 | [9] |

| SJP1602 | MDA-MB-231 | FAK Phosphorylation | 0.02 | [10] |

| SJP1602 | MDA-MB-453 | FAK Phosphorylation | 0.043 | [10] |

| SJP1602 | HCC70 | FAK Phosphorylation | 0.083 | [10] |

Table 2: Effect of FAK Inhibition on Apoptosis in Breast Cancer Cells

| FAK Inhibitor | Breast Cancer Cell Line | Treatment Concentration | % Apoptotic Cells (Annexin V+) | Method |

| FAK-CD (dominant negative) | BT474 | N/A | Increased vs. Control | Flow Cytometry |

| Eugenol (downregulates FAK pathway) | MCF7 | 2 µM | ~80% | Flow Cytometry |

| Eugenol (downregulates FAK pathway) | MDA-MB-231 | 2 µM | ~80% | Flow Cytometry |

Note: Data for FAK-CD and Eugenol are indicative of the effects of disrupting the FAK pathway, as direct percentage values for specific small molecule inhibitors were not consistently available.

Experimental Protocols

The following are detailed protocols for commonly used apoptosis assays in the context of FAK inhibitor treatment in breast cancer cells.

Experimental Workflow

Caption: General experimental workflow for assessing apoptosis in breast cancer cells.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Materials:

-

Breast cancer cells (e.g., MDA-MB-231, MCF-7)

-

This compound

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting:

-

Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

Breast cancer cells

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding: Seed breast cancer cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours).

-

Assay:

-

Allow the plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours.

-

-

Measurement: Measure the luminescence of each well using a luminometer. Increased luminescence corresponds to increased caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Breast cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-FAK, anti-p-FAK (Y397), and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

Seed and treat cells as described in the previous protocols.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels. An increase in cleaved PARP and cleaved Caspase-3, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis. A decrease in p-FAK (Y397) would confirm the inhibitory effect of this compound.[7]

-

Conclusion

The protocols and data presented provide a comprehensive guide for investigating the pro-apoptotic effects of FAK inhibitors like this compound in breast cancer cells. By utilizing these methodologies, researchers can effectively characterize the mechanism of action of novel therapeutic compounds and gather essential data for preclinical drug development. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures.

References

- 1. Focal Adhesion Kinase: a Prominent Determinant in Breast Cancer Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High focal adhesion kinase expression in breast carcinoma is associated with lymphovascular invasion and triple-negative phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focal Adhesion Kinase Fine Tunes Multifaced Signals toward Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Focal Adhesion Kinase Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Focal adhesion kinase N-terminus in breast carcinoma cells induces rounding, detachment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Fak-IN-2 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Fak-IN-2, a potent and orally active inhibitor of Focal Adhesion Kinase (FAK). The provided protocols and data are intended to guide the design and execution of pre-clinical animal studies for cancer research and drug development.

Quantitative Data Summary

The following tables summarize the in vivo dosage and pharmacokinetic parameters of this compound and other relevant FAK inhibitors.

Table 1: In Vivo Dosage and Efficacy of this compound

| Compound | Animal Model | Cell Line | Dosage and Administration | Duration | Key Findings |

| This compound | Mouse Xenograft | HCT-116 (Colon Cancer) | 5 and 15 mg/kg, once daily, oral gavage | 16 days | Potent and dose-dependent antitumor effects without significant toxicity.[1] |

Table 2: Pharmacokinetic Parameters of this compound

| Compound | Animal Model | Dose and Administration | Tmax | Cmax | AUC(0-t) | T1/2 |

| This compound | Male Sprague-Dawley Rats | 5 mg/kg, oral gavage | 0.58 h | 221 ng/mL | 778 ng/mLh | 2.72 h |

| This compound | Male Sprague-Dawley Rats | 5 mg/kg, intravenous injection | 0.083 h | 1269 ng/mL | 1146 ng/mLh | 2.19 h |

Data from MedchemExpress, citing Su Y, et al. Eur J Med Chem. 2019.

Table 3: In Vivo Dosages of Other FAK Inhibitors for Reference

| Inhibitor | Animal Model | Dosage and Administration | Key Findings |

| Y15 | Nude Mouse Xenograft (Pancreatic Cancer) | 30 mg/kg, daily, intraperitoneal | Significant tumor regression.[2] |

| Y15 | Nude Mouse Xenograft (Neuroblastoma) | 15 mg/kg, twice daily, intraperitoneal | Reduced tumor growth. |

| PND-1186 | Mouse Orthotopic (Breast Cancer) | 150 mg/kg, twice daily, oral | Significantly inhibited tumor growth and spontaneous lung metastasis.[3][4] |

| TAE226 | Nude Mouse Xenograft (Imatinib-Resistant GIST) | 30 or 60 mg/kg, once daily, oral | Suppressed tumor growth.[5] |

| BI 853520 | Nude Mouse Xenograft (Pancreatic Adenocarcinoma) | 12.5, 25, or 50 mg/kg, once daily, oral | High efficacy with tumor growth inhibition up to 104%. |

Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, governing essential cellular processes such as adhesion, migration, proliferation, and survival. Upon activation by integrins or growth factor receptors, FAK undergoes autophosphorylation at Tyr397, creating a docking site for Src family kinases. The resulting FAK/Src complex phosphorylates a multitude of downstream targets, activating key signaling cascades including the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor progression and angiogenesis.

Experimental Protocols

This section provides a detailed protocol for an in vivo xenograft study using this compound, based on methodologies reported for FAK inhibitors in peer-reviewed literature and general best practices for such studies.

Preparation of this compound Formulation for Oral Gavage

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare the vehicle solution by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

To prepare the this compound working solution, first dissolve the required amount of this compound powder in DMSO.

-

Add PEG300 to the DMSO/Fak-IN-2 mixture and vortex until clear.

-

Add Tween-80 and vortex thoroughly.

-

Finally, add the saline and mix until a homogenous solution is formed.

-

It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Murine Xenograft Model Protocol

Animal Model:

-

Female athymic nude mice (nu/nu), 4-6 weeks old.

Cell Line:

-

HCT-116 human colorectal carcinoma cells.

Procedure:

-

Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Preparation for Injection:

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor the mice for tumor growth.

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

-

Monitor the body weight of the mice three times a week as an indicator of toxicity.

-

-

Treatment Administration:

-

Treatment Group 1: Administer this compound at a dose of 5 mg/kg via oral gavage once daily.

-

Treatment Group 2: Administer this compound at a dose of 15 mg/kg via oral gavage once daily.

-

Control Group: Administer the vehicle solution via oral gavage once daily.

-

Continue treatment for 16 consecutive days.

-

-

Endpoint and Tissue Collection:

-

At the end of the treatment period (or when tumors in the control group reach the predetermined maximum size), euthanize the mice.

-

Excise the tumors, measure their final weight and volume.

-

Tumor tissues can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis) or snap-frozen for western blot analysis (e.g., to assess phosphorylation of FAK and downstream targets).

-

Experimental Workflow Diagram

References

- 1. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]

How to dissolve and store Fak-IN-2 for experiments

Application Notes and Protocols for Fak-IN-2

Introduction

This compound is a potent and orally active inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1][2][3] As a key mediator of signals from integrins and growth factor receptors, FAK is a significant target in cancer research and other diseases characterized by abnormal cell migration and proliferation.[2][3] this compound exerts its effects by covalently inhibiting the autophosphorylation of FAK, which in turn blocks downstream signaling cascades, induces apoptosis, and inhibits tumor cell migration and colony formation.[1] These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IC50 | 35 nM | [1] |

| Appearance | Solid | [4] |

| Target | Focal Adhesion Kinase (FAK) | [1] |

| Primary Mechanism | Covalently inhibits FAK autophosphorylation | [1] |

Dissolution Protocols

Proper dissolution is critical for the biological activity and reproducibility of experiments involving this compound. The choice of solvent depends on whether the experiment is for in vitro or in vivo applications.

Table 1: Solubility of this compound in Common Solvents

| Application | Solvent System | Max Solubility | Notes |

| In Vitro | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (at 60°C) | Use newly opened, hygroscopic DMSO for best results.[5] |

| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.44 mM) | Requires sonication to achieve a clear solution.[1] |

| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.44 mM) | Requires sonication to achieve a clear solution.[1] |

| In Vivo | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.44 mM) | Requires sonication to achieve a clear solution.[1] |

Protocol 1: Preparation of Stock Solution for In Vitro Experiments

This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for dilution into cell culture media for various assays.

Materials:

-

This compound powder

-

Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Solvent Addition: Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare high-concentration stocks to minimize the final percentage of DMSO in the culture medium.[6]

-

Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[1][5]

-

Sterilization (Optional): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent repeated freeze-thaw cycles.[5] Store as recommended in the storage section below.

Protocol 2: Preparation of Formulation for In Vivo Experiments

This protocol describes the preparation of a this compound formulation suitable for oral administration in animal models.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-